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molecular formula C11H9ClN2O2S B1405198 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid CAS No. 855531-12-3

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid

Cat. No. B1405198
M. Wt: 268.72 g/mol
InChI Key: YRZREWCNYAKLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07371751B2

Procedure details

A mixture of 5.1 g (18 mmol) 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester and 10.8 ml 5M aq. KOH in 50 ml THF was heated to 50° C. for 16 h. After evaporation of the volatiles 100 ml water and 6 ml HOAc was added and the mixture was extracted 3× with 500 ml ethyl acetate. The combined organic layers were washed 3× with 200 ml water and concentrated at 40° C. under reduced pressure until precipitation started. After cooling to room temperature the crystals were filtered off, washed 3× with 10 ml ethyl acetate and dried to yield 2.16 g (44.5%) of the title compound. MS (m/e): 453.0 (MH+, 100%)
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
10.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
44.5%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)[S:9][C:10]=1[CH3:11])=[O:5])C.[OH-].[K+]>C1COCC1>[Cl:19][C:16]1[CH:15]=[CH:14][C:13]([NH:12][C:8]2[S:9][C:10]([CH3:11])=[C:6]([C:4]([OH:5])=[O:3])[N:7]=2)=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1C)NC1=CC=C(C=C1)Cl
Name
Quantity
10.8 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the volatiles 100 ml water and 6 ml HOAc
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3× with 500 ml ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed 3× with 200 ml water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 40° C. under reduced pressure until precipitation
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the crystals
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed 3× with 10 ml ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC=1SC(=C(N1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g
YIELD: PERCENTYIELD 44.5%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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